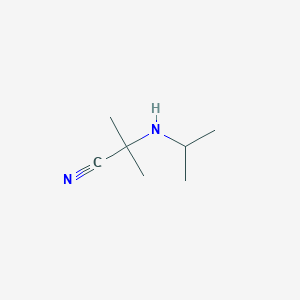
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, also known as DCPIA, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPIA is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR), a type of receptor found in the central nervous system that is involved in various physiological processes such as learning, memory, and inflammation.
Mecanismo De Acción
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine acts as a selective agonist for the α7nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of α7nAChR by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine leads to an influx of calcium ions into the cell, which can trigger various downstream signaling pathways that are involved in the physiological effects of α7nAChR activation.
Efectos Bioquímicos Y Fisiológicos
Activation of α7nAChR by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have various biochemical and physiological effects in different tissues and organs. For example, in the brain, α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can improve cognitive function, enhance synaptic plasticity, and reduce neuroinflammation. In the immune system, α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can suppress inflammatory cytokine production and enhance anti-inflammatory cytokine production, leading to an overall anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine in lab experiments is its selectivity for the α7nAChR, which allows for specific targeting of this receptor without affecting other receptors or ion channels. Additionally, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have good pharmacokinetic properties, such as good oral bioavailability and brain penetration, which make it suitable for in vivo studies. However, one limitation of using N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is its relatively low potency compared to other α7nAChR agonists, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine and α7nAChR activation. One area of interest is the development of more potent and selective α7nAChR agonists that can be used as potential therapeutics for neurological and inflammatory diseases. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms involved in the physiological effects of α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine. Finally, more research is needed to explore the potential of α7nAChR activation as a therapeutic strategy for other diseases such as cancer and diabetes.
Métodos De Síntesis
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate compound, which is then reacted with ammonium acetate and a reducing agent to yield N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been used extensively in scientific research as a tool to study the function of α7nAChR in various physiological and pathological conditions. For example, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that α7nAChR activation may have therapeutic potential for these disorders. Additionally, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have anti-inflammatory effects in animal models of sepsis and colitis, suggesting that α7nAChR activation may have potential as a treatment for inflammatory diseases.
Propiedades
Número CAS |
15327-44-3 |
|---|---|
Nombre del producto |
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
Fórmula molecular |
C9H9Cl2N3 |
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(8(6)11)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) |
Clave InChI |
ZWUOCJWGWZIVTC-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
C1CN=C(N1)NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)



![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)


